molecular formula C14H16N2O4 B12433700 [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate

[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate

Cat. No.: B12433700
M. Wt: 276.29 g/mol
InChI Key: HCVPUFHAWIINEQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound (CAS: 1005341-95-6) is a bicyclic organic compound with the molecular formula $$ \text{C}{14}\text{H}{16}\text{N}{2}\text{O}{4} $$ and a molecular weight of 276.29 g/mol. Its IUPAC name, (1-(4-nitrophenyl)pyrrolidin-2-yl)methyl acrylate, reflects three key structural components:

  • A pyrrolidine ring (a five-membered saturated heterocycle with four carbon atoms and one nitrogen atom).
  • A 4-nitrophenyl group attached to the pyrrolidine nitrogen.
  • An acrylate ester (-CH$$2$$OCOCH$$2$$CH$$_2$$) linked to the pyrrolidine’s C2 position.

The compound’s InChI code (1S/C14H16N2O4/c1-2-14(17)20-10-13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2,5-8,13H,1,3-4,9-10H2) and InChI key (HCVPUFHAWIINEQ-UHFFFAOYSA-N) provide unambiguous identifiers for its stereochemical and connectivity features. The 4-nitrophenyl group introduces strong electron-withdrawing effects, while the acrylate ester confers reactivity toward Michael additions or polymerization.

Property Value
Molecular Formula $$ \text{C}{14}\text{H}{16}\text{N}{2}\text{O}{4} $$
Molecular Weight 276.29 g/mol
CAS Registry Number 1005341-95-6
IUPAC Name (1-(4-Nitrophenyl)pyrrolidin-2-yl)methyl acrylate

Historical Development in Heterocyclic Chemistry

Pyrrolidine derivatives have been pivotal in heterocyclic chemistry since the 19th century, with early work focusing on alkaloids like nicotine and hygrine. The industrial synthesis of pyrrolidine via 1,4-butanediol and ammonia (17–21 MPa, 165–200°C) established scalable routes to saturated nitrogen heterocycles. By the mid-20th century, pyrrolidine enamines became essential for Stork enamine alkylations, enabling carbon-carbon bond formation in complex syntheses.

The introduction of nitroaryl groups to pyrrolidine, as seen in this compound, emerged from drug discovery efforts targeting central nervous system disorders. For example, procyclidine (a pyrrolidine derivative) was developed as an anticholinergic agent in the 1950s. Recent advances, such as the synthesis of pyrrolidine-2,3-diones for antibiotic development, underscore the scaffold’s versatility. The acrylate ester in this compound likely originated from methodologies developed for modifying pyrrolidine’s C2 position, a strategy used in racetam nootropics like piracetam.

Position within Nitrophenyl-Pyrrolidine Derivatives

This compound belongs to a subclass of nitrophenyl-pyrrolidine derivatives characterized by aryl substitution and ester functionalization. Key structural analogs include:

  • Methyl 2-(4-nitrophenyl)acetate (CAS: 270191): A simpler analog lacking the pyrrolidine ring but sharing the 4-nitrophenyl-acetate motif.
  • (S)-(-)-1-(4-Nitrophenyl)-2-pyrrolidinemethanol (CAS: 88422-19-9): Features a hydroxymethyl group instead of the acrylate ester, demonstrating how C2 modifications alter physicochemical properties.

The acrylate ester distinguishes this compound by introducing α,β-unsaturation, which enables conjugation with the pyrrolidine ring’s electron density. This contrasts with saturated derivatives like 1-(4-nitrophenyl)pyrrolidine, where electronic effects are less pronounced. Computational studies suggest the nitro group’s -I and -M effects polarize the pyrrolidine ring, potentially enhancing intermolecular interactions in catalytic or biological contexts.

Compound Molecular Formula Functional Group
This compound $$ \text{C}{14}\text{H}{16}\text{N}{2}\text{O}{4} $$ Acrylate ester
(S)-(-)-1-(4-Nitrophenyl)-2-pyrrolidinemethanol $$ \text{C}{11}\text{H}{14}\text{N}{2}\text{O}{3} $$ Hydroxymethyl
Methyl 2-(4-nitrophenyl)acetate $$ \text{C}{9}\text{H}{9}\text{N}\text{O}_{4} $$ Methyl acetate

Properties

IUPAC Name

[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-14(17)20-10-13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2,5-8,13H,1,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVPUFHAWIINEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Properties

Before delving into preparation methods, understanding the structural characteristics and properties of the target compound is essential for efficient synthesis planning.

Chemical Structure and Physical Properties

[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate has the molecular formula C₁₄H₁₆N₂O₄ and a molecular weight of 276.29 g/mol. The compound possesses a specific stereochemistry as indicated by the (S) configuration. Key physical properties include:

Property Value Source
Melting point 38-48°C (literature)
Flash point >230°F
Optical activity [α]₂₀/D 46.0°, c = 1% in methanol
Storage conditions 2-8°C (recommended)
Appearance Yellow to off-white solid
Purity (commercial) ≥95%

The compound contains several functional groups that influence its reactivity and synthesis approach: a pyrrolidine ring (nitrogen-containing heterocycle), a nitrophenyl group, and an acrylate ester functionality.

Synthetic Precursors

Key Starting Materials

The most common precursor for synthesizing [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is (S)-(1-(4-nitrophenyl)pyrrolidin-2-yl)methanol (CAS: 105173-13-5), which requires:

  • (S)-pyrrolidin-2-ylmethanol or its protected derivatives
  • 4-nitrophenyl halides (typically 4-nitrofluorobenzene or 1-fluoro-4-nitrobenzene)
  • Acryloyl chloride or acrylic acid with appropriate coupling reagents for the final esterification step

General Synthetic Strategy

The synthesis of [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate typically involves a three-stage approach:

  • Preparation of the chiral pyrrolidine core
  • N-arylation with 4-nitrophenyl moiety
  • Esterification of the hydroxyl group with acrylic acid or its derivatives

Detailed Preparation Methods

Method 1: From (S)-Pyrrolidin-2-ylmethanol via N-Arylation and Esterification

This approach represents the most direct route to the target compound and involves the following key steps:

N-Arylation of (S)-Pyrrolidin-2-ylmethanol

Reagents:

  • (S)-Pyrrolidin-2-ylmethanol (1.0 eq)
  • 1-Fluoro-4-nitrobenzene (1.2 eq)
  • Potassium carbonate (2.5 eq)
  • Dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

Procedure:

  • Dissolve (S)-pyrrolidin-2-ylmethanol in anhydrous DMF (0.2-0.3 M) under inert atmosphere (argon or nitrogen)
  • Add potassium carbonate and stir for 15 minutes at room temperature
  • Add 1-fluoro-4-nitrobenzene dropwise at 0°C
  • Gradually warm to room temperature and then heat to 80-90°C for 6-8 hours
  • Monitor reaction progress by TLC or HPLC
  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo
  • Purify by column chromatography to obtain (S)-(1-(4-nitrophenyl)pyrrolidin-2-yl)methanol

This nucleophilic aromatic substitution reaction is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring toward substitution.

Esterification with Acryloyl Chloride

Reagents:

  • (S)-(1-(4-nitrophenyl)pyrrolidin-2-yl)methanol (1.0 eq)
  • Acryloyl chloride (1.2-1.5 eq)
  • Triethylamine (1.5-2.0 eq)
  • Dichloromethane or THF
  • Catalytic DMAP (optional, 0.1 eq)

Procedure:

  • Dissolve (S)-(1-(4-nitrophenyl)pyrrolidin-2-yl)methanol in anhydrous dichloromethane or THF (0.1-0.2 M) under inert atmosphere
  • Cool the solution to 0°C and add triethylamine
  • Add acryloyl chloride dropwise while maintaining temperature below 5°C
  • Allow the reaction to warm to room temperature and stir for 4-6 hours
  • Monitor by TLC until complete consumption of starting material
  • Quench the reaction with saturated sodium bicarbonate solution
  • Extract with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate
  • Purify by column chromatography to obtain the target compound

The esterification reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of acryloyl chloride, displacing chloride as the leaving group.

Method 2: Via Pyrrolidine Ring Formation and Subsequent Functionalization

This alternative approach involves forming the pyrrolidine ring with the desired substituents already in place:

Synthesis of N-(4-nitrophenyl)pyrrolidine Derivative

Starting with appropriate linear precursors, the pyrrolidine ring can be constructed with the 4-nitrophenyl group already attached to the nitrogen atom. This approach may be used when specific substitution patterns on the pyrrolidine ring are required.

Introduction of the Hydroxymethyl Group

Functionalization at the 2-position of the pyrrolidine ring can be achieved through various methods, including asymmetric synthesis techniques to ensure the correct stereochemistry.

Acrylate Formation

The final step involves esterification of the hydroxyl group using methods similar to those described in Method 1.

Method 3: Chiral Resolution Approach

When racemic mixtures are obtained, chiral resolution techniques can be employed to isolate the desired (S)-enantiomer:

Chiral Separation

Similar to techniques described for related compounds, chiral separation can be achieved using chromatographic methods with chiral stationary phases such as:

  • CHIRALPAK® AD or AD-H
  • CHIRALCEL® OD or OD-H
  • CHIRALCEL® OJ or OJ-H

The eluting solvents typically consist of alkanes, alcohols, or mixtures thereof, with ratios of 90:10, 85:15, or 50:50 depending on the specific compound and column used.

Optimization and Scale-up Considerations

Critical Parameters for Successful Synthesis

Several factors significantly impact the yield and purity of [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate:

Parameter Optimal Conditions Impact on Synthesis
Temperature Below 5°C for esterification step Prevents side reactions and polymerization of acrylate
Solvent Anhydrous DMF for N-arylation; DCM for esterification Facilitates nucleophilic substitution; minimizes hydrolysis
Reaction time 6-8 hours for N-arylation; 4-6 hours for esterification Ensures complete conversion while minimizing degradation
Catalyst DMAP (optional for esterification) Accelerates reaction and improves yield
Purification Column chromatography with hexane/ethyl acetate gradient Removes impurities while minimizing product loss

Scale-up Considerations

For larger-scale preparations, several modifications to the laboratory-scale procedures are recommended:

  • Improved temperature control during the addition of acryloyl chloride to prevent exothermic runaway
  • Addition of polymerization inhibitors (e.g., hydroquinone, 0.1-0.2 mol%) to prevent unwanted polymerization of the acrylate group
  • Consideration of continuous flow processes for the esterification step to improve heat transfer and reaction control
  • Implementation of solvent recycling strategies to reduce environmental impact and cost

Purification Techniques

Chromatographic Purification

Column chromatography represents the most common method for purification of [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate. Typical conditions include:

  • Stationary phase: Silica gel (200-300 mesh)
  • Mobile phase: Hexane/ethyl acetate gradient (starting from 90:10 and gradually increasing polarity)
  • Detection: UV visualization at 254 nm (the nitrophenyl group provides excellent chromophoric properties)
  • Flow rate: 20-25 mL/min for preparative scale

Crystallization

Recrystallization can be employed as an alternative or complementary purification technique:

  • Solvent system: Ethanol/water or dichloromethane/hexane
  • Procedure: Dissolve the crude product in minimal hot solvent, filter hot, and cool slowly to room temperature, then refrigerate to maximize crystal formation
  • Typical recovery: 75-85% of pure material depending on initial purity

Analytical Characterization

Spectroscopic Data

The successful preparation of [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate can be confirmed through various spectroscopic techniques:

NMR Spectroscopy

Key diagnostic signals in the ¹H NMR spectrum (400 MHz, CDCl₃) would include:

  • Acrylate protons: δ 5.8-6.5 ppm (3H, complex pattern characteristic of CH₂=CH-)
  • Aromatic protons of 4-nitrophenyl group: δ 6.5-6.7 and 8.0-8.2 ppm (4H, AA'BB' pattern)
  • Methylene protons adjacent to the ester: δ 4.1-4.3 ppm (2H, multiplet)
  • Pyrrolidine ring protons: δ 1.8-2.2 and 3.2-3.6 ppm (complex multiplets)
Infrared Spectroscopy

Characteristic IR absorptions would include:

  • Ester C=O stretch: 1720-1735 cm⁻¹
  • C=C stretch of acrylate: 1615-1640 cm⁻¹
  • NO₂ asymmetric and symmetric stretches: 1510-1530 cm⁻¹ and 1340-1360 cm⁻¹
  • C-O stretch of ester: 1150-1200 cm⁻¹
Mass Spectrometry

Expected mass spectral features:

  • Molecular ion [M]⁺: m/z 276
  • Major fragments might include loss of the acrylate group (m/z 203) and further fragmentation of the pyrrolidine ring

Chromatographic Analysis

HPLC analysis can provide information about purity and enantiomeric excess:

  • Chiral HPLC conditions: Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min, detection at 254 nm
  • Expected retention times: (S)-enantiomer typically elutes before the (R)-enantiomer under these conditions

Chemical Reactions Analysis

Ester Hydrolysis

The propenoate ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

Reaction Conditions Products Key Observations
Acidic (H₂SO₄, H₂O, reflux) Prop-2-enoic acid derivativeComplete conversion in 3–4 hours
Basic (NaOH, MeOH, RT) Sodium prop-2-enoate saltFaster kinetics under basic conditions

The electron-withdrawing nitro group enhances the ester’s electrophilicity, accelerating nucleophilic attack by water or hydroxide ions .

Nitro Group Reduction

The 4-nitrophenyl substituent can be selectively reduced to an amine, enabling access to pharmacologically relevant intermediates.

Reagents Conditions Outcome
H₂/Pd-C Ethanol, 50°C, 6 hours4-Aminophenylpyrrolidine derivative
SnCl₂/HCl Reflux, 2–3 hoursHigh regioselectivity (>95%)

Reduction products serve as precursors for coupling reactions or bioactive molecule synthesis .

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen participates in alkylation or acylation reactions, expanding structural diversity.

Reagent Reaction Type Product
Alkyl halides (e.g., CH₃I)AlkylationQuaternary ammonium salt
Acetyl chlorideAcylationAmide derivative

Steric hindrance from the nitrophenyl group influences reaction rates and selectivity.

Cycloaddition Reactions

The α,β-unsaturated ester participates in Diels-Alder reactions, forming six-membered rings.

Dienophile Conditions Product
1,3-ButadieneToluene, 80°C, 12 hoursBicyclic adduct
CyclopentadieneMicrowave, 100°C, 1 hourFused cyclohexene system

The electron-deficient enoate acts as a dienophile, with regioselectivity governed by frontier molecular orbital interactions.

Catalytic Functionalization

Gold(I)-catalyzed hydration and cross-metathesis reactions have been explored for related propenoate esters, suggesting potential applicability .

Catalyst System Reaction Key Mechanistic Insight
Au(I)/AgOTf Hydration of triple bondsCyclic vinyl-gold intermediate formation
Grubbs catalyst Olefin cross-metathesisStereoselective C–C bond formation

These methods highlight opportunities for synthesizing complex architectures via transition-metal catalysis .

Solvolysis and Rearrangements

Under polar solvents (e.g., DMSO), the compound undergoes solvolysis or sigmatropic rearrangements .

Solvent Observation
DMSO, 120°CClaisen-like rearrangement
Acetic acid, refluxEster exchange with acetic acid

Photochemical Reactivity

The nitrophenyl group sensitizes the molecule to UV light, enabling photolytic cleavage of the ester bond .

Wavelength Product
254 nm (UV-C)Free radical intermediates

Scientific Research Applications

Chemistry

In chemistry, [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of nitrophenyl and pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent .

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Substituents

A series of 1,3,4-thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide and pyrazole precursors share the 4-nitrophenyl group with the target compound. These derivatives exhibit significant antimicrobial activity against E. coli, B. mycoides, and C. albicans . For example:

Compound Class Key Functional Groups Antimicrobial Efficacy (Zone of Inhibition, mm)
1,3,4-Thiadiazole-pyrazole hybrids 4-nitrophenyl, thiadiazole, pyrazole 12–18 mm (vs. 8–10 mm for controls)
Target Compound 4-nitrophenyl, pyrrolidine, acrylate Not reported

The thiadiazole derivatives outperform the target compound in demonstrated bioactivity, likely due to the thiadiazole ring’s inherent antimicrobial properties and enhanced hydrogen-bonding capacity .

Methyl Prop-2-enoate Derivatives

The acrylate ester group in the target compound is structurally analogous to methyl prop-2-enoate, a simpler ester with documented antifungal activity. Methyl prop-2-enoate inhibits C. albicans .

Compound Structure Antifungal Activity (Key Findings)
Methyl prop-2-enoate CH₂=CHCOOCH₃ Inhibits C. sativus; inactive vs. C. albicans
Target Compound CH₂=CHCOO-(pyrrolidine-nitrophenyl) Unknown; steric bulk may reduce bioavailability

The target compound’s larger, more hydrophobic structure (due to the pyrrolidine-nitrophenyl moiety) may hinder membrane penetration, unlike the smaller methyl prop-2-enoate .

Pyrazolyl Prop-2-enoate Derivatives

A pyrazolyl prop-2-enoate analog (Figure 82 in ) contains a pyrazole ring instead of pyrrolidine. This compound’s ¹³C NMR data confirms the acrylate group’s electronic environment, which differs slightly from the target compound due to the pyrazole’s aromaticity .

Feature Target Compound Pyrazolyl Prop-2-enoate Analogue
Core Structure Pyrrolidine (saturated) Pyrazole (aromatic)
Acrylate ¹³C Shift ~165–170 ppm (ester carbonyl) 167.5 ppm (ester carbonyl)
Bioactivity Not reported Not reported

The pyrazole ring’s aromaticity may enhance thermal stability compared to the pyrrolidine’s flexibility, though both lack bioactivity data .

Physicochemical and Functional Comparisons

Hydrogen-Bonding and Crystal Packing

The target compound’s 4-nitrophenyl group and acrylate ester provide multiple hydrogen-bonding sites (N–O, ester carbonyl). Similar compounds, such as thiadiazole derivatives, form stable crystal lattices via N–H···O and C–H···π interactions . By contrast, methyl prop-2-enoate lacks aromaticity, resulting in weaker van der Waals-dominated packing .

Biological Activity

[1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate, also known as [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate, is a chemical compound with the CAS number 152100-45-3. This compound has garnered attention in the field of medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a nitrophenyl group, which are often associated with enhanced biological activity. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₄H₁₆N₂O₄, with a molecular weight of 276.29 g/mol. It exhibits a melting point in the range of 38–48°C and is classified as an irritant with environmental hazards .

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₄
Molecular Weight276.29 g/mol
Melting Point38–48°C
Boiling Point435.6°C at 760 mmHg
Hazard ClassificationIrritant; Environmental Hazard

Potential Pharmacological Applications

Research indicates that this compound may possess several biological activities, including:

  • Cannabinoid Receptor Modulation : Preliminary studies suggest that this compound exhibits weak binding affinity to the CB1 receptor, which plays a critical role in various physiological processes, including pain modulation and appetite regulation. This interaction indicates potential therapeutic applications in pain management and possibly other cannabinoid-related disorders .
  • Anti-inflammatory and Analgesic Properties : The presence of the nitrophenyl group is often linked to enhanced interaction with biological targets, suggesting that this compound may exhibit anti-inflammatory and analgesic effects. Further research is needed to elucidate these properties and their underlying mechanisms .

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, related research provides insights into its potential applications:

  • Cytotoxicity Studies : Related acrylate compounds have been studied for their cytotoxic effects against tumor cells. For instance, conjugates derived from acrylates have demonstrated significant antiproliferative effects in cancer cell lines by targeting specific receptors like EGFR (Epidermal Growth Factor Receptor) . This suggests that similar mechanisms may be exploitable for this compound.
  • Binding Affinity Assessment : A study investigating cannabinoid receptor ligands found that modifications to the structure could enhance binding affinity and potentially lead to improved therapeutic outcomes . This highlights the importance of structural optimization in developing derivatives of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of pyrrolidine at the 2-position. For example:

  • Step 1 : Introduce the 4-nitrophenyl group via nucleophilic substitution or palladium-catalyzed coupling reactions.
  • Step 2 : Esterification of the hydroxyl group on the pyrrolidine ring with prop-2-enoic acid using coupling agents like DCC/DMAP or acid chlorides.
  • Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using column chromatography and characterize intermediates via 1H^1H/13C^{13}C NMR and mass spectrometry .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR to confirm substitution patterns (e.g., aromatic protons from the 4-nitrophenyl group at ~8.2 ppm; pyrrolidine protons at ~3.0–4.0 ppm). 13C^{13}C NMR to verify ester carbonyl (~170 ppm) and nitro group resonance.
  • IR Spectroscopy : Detect ester C=O stretching (~1720 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation and fragmentation analysis .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer :

  • Hydrolysis Sensitivity : Test ester stability in aqueous buffers (pH 4–9) at 25°C and 40°C, monitored via HPLC.
  • Light Sensitivity : Expose to UV/visible light and track degradation using UV-Vis spectroscopy (nitro group absorption at ~270 nm).
  • Recommendations : Store in amber vials at –20°C under inert atmosphere to mitigate ester hydrolysis and nitro group reduction .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallographic packing of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., N–HO\text{N–H}\cdots\text{O} interactions between pyrrolidine NH and ester carbonyl).
  • Impact on Packing : Strong directional hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) may stabilize layered or helical packing, affecting mechanical and thermal properties.
  • Tools : SHELXL for refinement and Mercury/ORTEP-3 for visualization .

Q. How to resolve data contradictions in X-ray crystallographic refinement?

  • Methodological Answer :

  • Twinning/Disorder : Use SHELXL’s TWIN/BASF commands for twinned data. For disorder, refine occupancy ratios and apply restraints to bond distances/angles.
  • High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to resolve electron density ambiguities, particularly around the nitro group and ester moiety.
  • Validation : Check R-factors, Fo-Fc maps, and ADDSYM in PLATON to detect missed symmetry .

Q. How does the electronic nature of the 4-nitrophenyl group affect reactivity in further modifications?

  • Methodological Answer :

  • Electrophilic Substitution : The nitro group deactivates the aromatic ring, directing reactions (e.g., nitration, halogenation) to meta positions.
  • Reduction Studies : Catalytic hydrogenation (Pd/C, H2_2) converts the nitro group to NH2_2, altering electronic properties for subsequent coupling (e.g., amide formation).
  • DFT Calculations : Use Gaussian or ORCA to model charge distribution and predict sites for nucleophilic/electrophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.